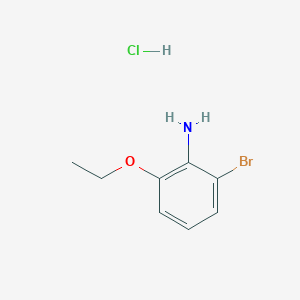
2-Bromo-6-ethoxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromo- and ethoxy- derivatives of aromatic compounds is a topic of interest in the field of organic chemistry. For instance, the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles is achieved through the cycloadditions of α,β-unsaturated-acyl cyanides with bromo-ethoxyethene, which may offer insights into the synthesis pathways that could be applicable to 2-Bromo-6-ethoxyaniline hydrochloride .
Molecular Structure Analysis
The molecular structure of bromo- and ethoxy- derivatives can be complex, as seen in the X-ray analysis of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1] heptane, which provides information on the positioning of substituents and the conformation of the norbornane skeleton . This type of analysis is crucial for understanding the molecular structure of 2-Bromo-6-ethoxyaniline hydrochloride.
Chemical Reactions Analysis
The reactivity of bromo- and ethoxy- derivatives with various reagents can lead to a wide range of products. For example, the reaction of ethyl 2-methyl-6-(1-propenyl)phenylcarbamates with bromine yields a mixture of brominated products . Similarly, the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with hydrochloric acid results in chloro- and hydroxypyridines . These studies demonstrate the types of chemical reactions that 2-Bromo-6-ethoxyaniline hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and ethoxy- derivatives are influenced by their molecular structure. For instance, the stability of certain compounds and their reactivity towards nucleophiles or elimination reactions can provide valuable information about the properties of 2-Bromo-6-ethoxyaniline hydrochloride. The papers discuss various reactions and properties of related compounds, such as the formation of acetals from acid alcoholysis and the synthesis of quinazolinone derivatives with antimicrobial activity .
科学的研究の応用
Metabolism and Pharmacokinetics
Metabolism Pathways in Rats :
- Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites, indicating multiple metabolic pathways for the compound in rats. This research could provide insights into the metabolism of structurally similar compounds like 2-Bromo-6-ethoxyaniline hydrochloride Kanamori et al., 2002.
Pharmacokinetics in Rats :
- The study by Rohanová et al. (2008) on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) assessed its disposition and kinetic profile in rats. Understanding such pharmacokinetic profiles can be crucial for assessing the potential therapeutic or research applications of related compounds like 2-Bromo-6-ethoxyaniline hydrochloride Rohanová et al., 2008.
Therapeutic and Biological Research
Brain and Neurological Studies :
- The research by Gu et al. (2012) on bone marrow stromal cells transplanted intracerebroventricularly highlighted the migration and survival of these cells in brain tissues, which might be relevant for studying the interaction of compounds like 2-Bromo-6-ethoxyaniline hydrochloride with brain tissues or its potential therapeutic applications Gu et al., 2012.
Toxicological Studies :
- Research on the neurotoxic effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) by Jaim-Etcheverry and Zieher (1980) could provide a background for understanding the toxicological profile of related compounds, including 2-Bromo-6-ethoxyaniline hydrochloride Jaim-Etcheverry & Zieher, 1980.
Antioxidant Studies :
- The study by Rao et al. (1984) on the inhibitory effects of antioxidants like ethoxyquin on hepatic tumorigenesis could be relevant for exploring the antioxidant potential or related therapeutic applications of 2-Bromo-6-ethoxyaniline hydrochloride Rao et al., 1984.
Safety And Hazards
While specific safety and hazard information for 2-Bromo-6-ethoxyaniline hydrochloride was not found, general safety measures for handling similar compounds include wearing suitable protective clothing, gloves, and eye protection. Avoid dust formation, inhalation, contact with skin and eyes, and ingestion .
特性
IUPAC Name |
2-bromo-6-ethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNXKXAIJCYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxyaniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)
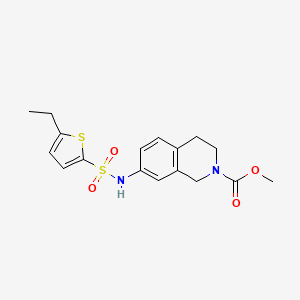
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
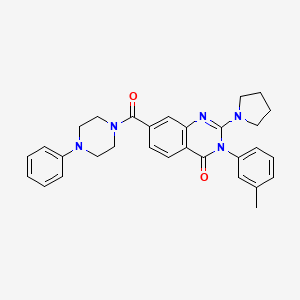
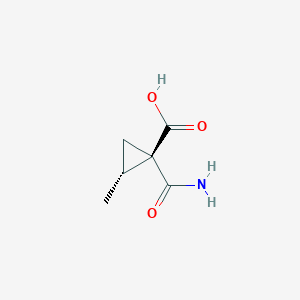
![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
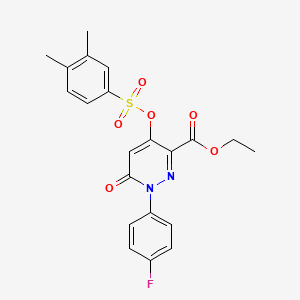
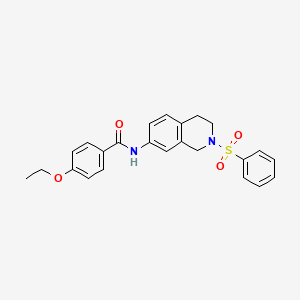

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)
